2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a synthetic compound known for its diverse applications in chemistry, biology, medicine, and industry. Structurally, it incorporates phenyl, oxadiazole, and pyridinyl moieties, offering a wealth of reactive sites and potential interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring system This is often achieved through cyclization of hydrazides with carbon disulfide and subsequent functionalization
Industrial Production Methods: Scaling up this synthesis for industrial production involves optimization of reaction conditions, such as temperature control, solvent selection, and reagent purity, to ensure high yield and reproducibility. Continuous-flow reactors may be employed to streamline the process and enhance safety during scale-up.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is reactive in several types of chemical reactions:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: Various functional groups, particularly the oxadiazole ring, can undergo reduction under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, primarily targeting the phenyl and pyridinyl rings.
Common Reagents and Conditions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation. Reducing agents such as lithium aluminum hydride are employed for reduction processes. Substitution reactions often involve halogenating agents or organometallic reagents.
Major Products Formed:
Oxidation of the ethylthio group leads to sulfoxides and sulfones.
Reduction of the oxadiazole may yield a dihydro derivative.
Substitution reactions can introduce a variety of functional groups onto the phenyl or pyridinyl rings.
Scientific Research Applications
2-(4-(Ethylthio)phenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential to modulate biological pathways due to its multiple reactive sites.
Medicine: Explored for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in material science for the development of novel polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The compound's mechanism of action is multifaceted, primarily involving its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or proteins involved in biological processes.
Pathways Involved: The oxadiazole and pyridinyl groups can interact with cellular signaling pathways, influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds: Compounds such as 2-(4-ethylphenyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)acetamide lack the ethylthio group, altering their chemical and biological properties.
Uniqueness: The ethylthio group enhances the compound's ability to undergo oxidation and provides additional binding interactions in biological systems.
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-14-7-5-12(6-8-14)10-15(22)19-17-21-20-16(23-17)13-4-3-9-18-11-13/h3-9,11H,2,10H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUKOZITXJOFCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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